molecular formula C9H9ClN2O B504886 2-(6-chloro-1H-benzimidazol-2-yl)ethanol CAS No. 20033-00-5

2-(6-chloro-1H-benzimidazol-2-yl)ethanol

Cat. No.: B504886
CAS No.: 20033-00-5
M. Wt: 196.63g/mol
InChI Key: IZTRYOXAYPCDAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

2-(6-chloro-1H-benzimidazol-2-yl)ethanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Safety and Hazards

The compound is classified as Eye Dam. 1 according to GHS classification . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-1H-benzimidazol-2-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-(6-chloro-1H-benzimidazol-2-yl)acetaldehyde or 2-(6-chloro-1H-benzimidazol-2-yl)acetic acid .

Mechanism of Action

The mechanism of action of 2-(6-chloro-1H-benzimidazol-2-yl)ethanol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-chloro-1H-benzimidazol-2-yl)ethanol is unique due to the presence of the chlorine atom at the 6-position of the benzimidazole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzimidazole derivatives and may contribute to its specific properties and applications .

Properties

IUPAC Name

2-(6-chloro-1H-benzimidazol-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c10-6-1-2-7-8(5-6)12-9(11-7)3-4-13/h1-2,5,13H,3-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTRYOXAYPCDAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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